Tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family, characterized by its unique structure which includes a bromine atom at the 3-position, a methoxy group at the 6-position, and a tert-butyl ester at the 1-position of the indole ring. The molecular formula for this compound is with a molar mass of approximately 326.19 g/mol . It appears as a white crystalline solid and is known for its potential biological activities and applications in medicinal chemistry.
This compound exhibits significant biological activities attributed to its indole structure. Indole derivatives are known to influence various biochemical pathways, contributing to their pharmacological effects. Specifically, tert-butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate has been studied for:
The synthesis of tert-butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate typically involves several steps:
Tert-butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate has several applications:
Research into interaction studies reveals that tert-butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate interacts with various biological targets. It has been shown to inhibit specific cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, highlighting its importance in drug-drug interaction studies .
Several compounds share structural similarities with tert-butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate. Here are some notable examples:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Tert-butyl 3-bromoindole | 143259-56-7 | Lacks methoxy group; used primarily as a protecting group. |
| Tert-butyl 3-bromo-7-methoxy-1H-indole | 1823521-06-7 | Different position of methoxy group; may exhibit distinct biological activities. |
| Tert-butyl 4-bromoindoline | 885272-46-8 | Indoline structure; different reactivity patterns compared to indoles. |
These compounds illustrate the diversity within the indole family and highlight the unique positioning of functional groups in determining their chemical behavior and biological activity .